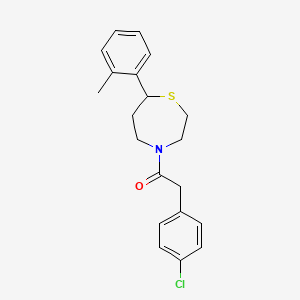

2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, also known as TCS-OX2-29, is a potent and selective antagonist of the orexin 2 receptor. Orexins are neuropeptides that regulate various physiological functions, including sleep-wake cycles, appetite, and energy expenditure. The orexin 2 receptor is involved in the regulation of wakefulness, and its blockade by TCS-OX2-29 has been shown to induce sleep in animal models.

Aplicaciones Científicas De Investigación

Corrosion Inhibition : Compounds containing thiazole and thiadiazole derivatives, similar in structural motif to the compound of interest, have been explored for their corrosion inhibition performances on iron. Quantum chemical parameters and molecular dynamics simulations were used to predict their effectiveness, with findings suggesting that such compounds could serve as efficient corrosion inhibitors due to favorable interactions with the metal surface (Kaya et al., 2016) Quantum chemical and molecular dynamics simulation studies on inhibition performances of some thiazole and thiadiazole derivatives against corrosion of iron.

Biotransformation for Drug Synthesis : A study on biotransformation using a new Acinetobacter sp. isolate demonstrated the enantioselective synthesis of a chiral intermediate of Miconazole, highlighting the potential of microbial biocatalysis in producing chiral drug intermediates from related compounds (Miao et al., 2019) Biotransformation with a New Acinetobacter sp. Isolate for Highly Enantioselective Synthesis of a Chiral Intermediate of Miconazole.

Molecular Docking and Structural Analysis : The molecular structure, vibrational spectra, and HOMO-LUMO analysis of compounds with a similar phenyl and thiazepan structure have been reported, providing insights into their chemical reactivity and potential biological activity. The study also included a docking analysis with kinesin spindle protein, suggesting possible inhibitory activity (ShanaParveen et al., 2016) Vibrational and structural observations and molecular docking study on 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}-ethanone.

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNOS/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-24-19)20(23)14-16-6-8-17(21)9-7-16/h2-9,19H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNZDUPBTJHGAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2553918.png)

![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2553925.png)

![methyl 1-(2-ethoxy-2-oxoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2553937.png)